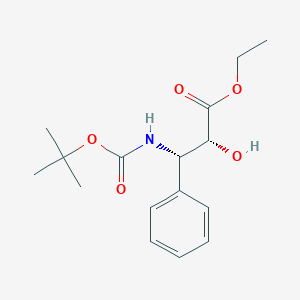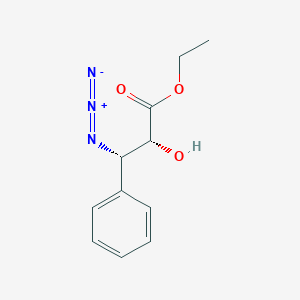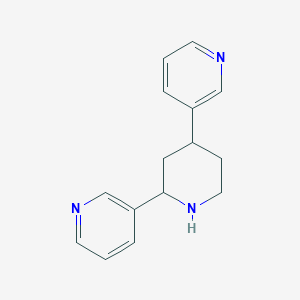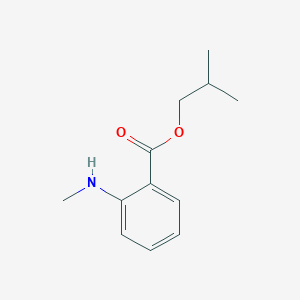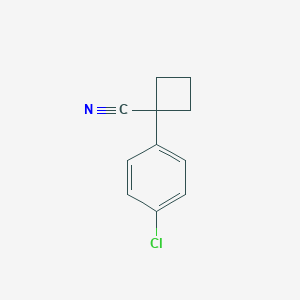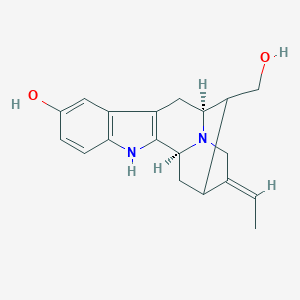
16-Episarpagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Episarpagine is a naturally occurring alkaloid that has been found in several plant species. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine. In
Mecanismo De Acción
The mechanism of action of 16-Episarpagine is not fully understood. However, studies have shown that it exerts its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, 16-Episarpagine has been found to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
16-Episarpagine has been found to affect several biochemical and physiological processes in the body. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also modulates the levels of various cytokines and growth factors, leading to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 16-Episarpagine in lab experiments is its broad spectrum of activity. It has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for treating various diseases. However, one of the limitations of using this compound is its low yield through isolation from plant sources. Therefore, synthetic methods have been developed to produce 16-Episarpagine, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 16-Episarpagine. One area of interest is its potential use as a neuroprotective agent for treating neurological disorders. Further studies are needed to understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Additionally, research is needed to optimize the synthesis method of 16-Episarpagine to obtain larger quantities of the compound for use in preclinical and clinical studies. Finally, more studies are needed to investigate the safety and efficacy of 16-Episarpagine in humans.
Conclusion:
In conclusion, 16-Episarpagine is a naturally occurring alkaloid that has potential therapeutic applications in various fields of medicine. It exhibits anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for treating various diseases. However, further research is needed to optimize its synthesis method, understand its mechanism of action, and investigate its safety and efficacy in humans.
Métodos De Síntesis
16-Episarpagine can be obtained through the isolation of the alkaloid from various plant species, including Alstonia scholaris, Strychnos nux-vomica, and Strychnos ignatii. However, the yield of the compound through this method is low, and it is challenging to obtain large quantities of 16-Episarpagine. Therefore, synthetic methods have been developed to produce this alkaloid. One such method involves the total synthesis of 16-Episarpagine from commercially available starting materials.
Aplicaciones Científicas De Investigación
16-Episarpagine has been studied for its potential therapeutic applications in various fields of medicine. Research has shown that this compound exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to have neuroprotective effects, making it a potential candidate for treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
102490-01-7 |
|---|---|
Nombre del producto |
16-Episarpagine |
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(1S,12S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12?,15?,17-,18-/m0/s1 |
Clave InChI |
VTVQHYQGTTVKDE-LUMHSOHMSA-N |
SMILES isomérico |
C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
SMILES canónico |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
Sinónimos |
16-epi-sarpagine 16-episarpagine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



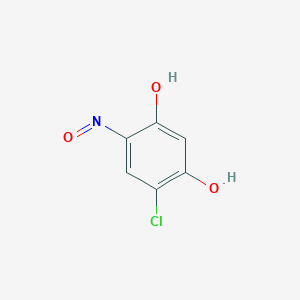
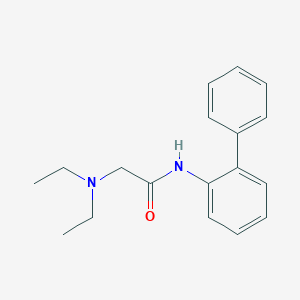
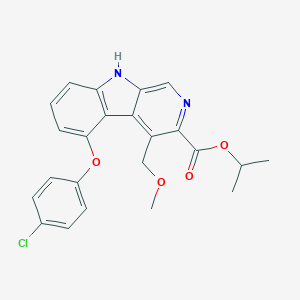
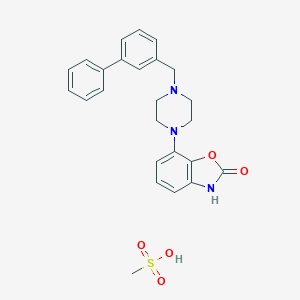
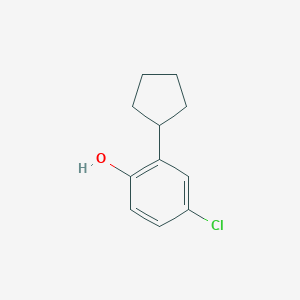
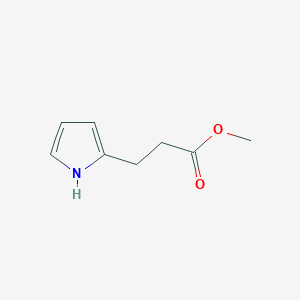
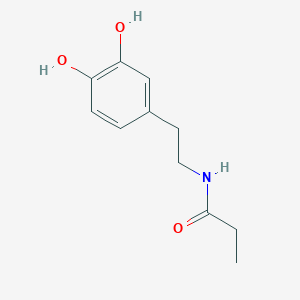
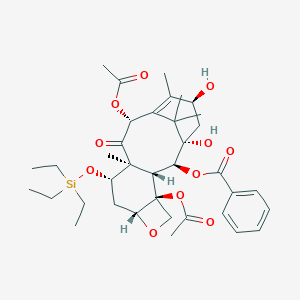
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)
